molecular formula C22H16N4O2S B2771405 4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-33-6

4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2771405
CAS No.: 941926-33-6
M. Wt: 400.46
InChI Key: MORWQYQKOLEYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H16N4O2S and its molecular weight is 400.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds related to 4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide have been explored for their anticancer properties. For example, Co(II) complexes of related thiazole compounds have demonstrated in vitro cytotoxicity in human breast cancer cell lines (MCF 7) (Gomathi Vellaiswamy & S. Ramaswamy, 2017). Additionally, a series of isoxazole derivatives of related compounds exhibited anti-cancer activity against multiple cancer cell lines, demonstrating the potential for such compounds to act as small-molecule activators of p53, regulating cell proliferation and apoptosis (R. Kumbhare et al., 2014).

Antimicrobial Activity

Novel polyfunctionalized acyclic and heterocyclic dyes based on related thiazole systems have shown significant antimicrobial activity against various organisms. These compounds, including their precursors, demonstrated comparable or even higher efficiency than selected standards, indicating their potential application in antimicrobial treatments (H. Shams et al., 2011).

Insecticidal Properties

Research has explored the synthesis of heterocycles incorporating a thiadiazole moiety, showing potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. These findings suggest that compounds with similar structural features may have applications in pest control and agriculture (A. Fadda et al., 2017).

Fluorescence and Sensing Applications

The study of Co(II) complexes of related compounds has also revealed interesting fluorescence properties, which could be leveraged in sensing applications or as part of fluorescence-based assays in biological research (Gomathi Vellaiswamy & S. Ramaswamy, 2017). Similarly, new fluorescent compounds like benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides show promise for applications in solid-state fluorescence, which can be utilized in optical materials or as fluorescent markers (Kenichirou Yokota et al., 2012).

Drug Design and Molecular Modeling

The selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) by analogs similar to the compound highlights its potential in drug design, particularly in developing targeted therapies for diseases such as cancer (R. Borzilleri et al., 2006). The structural features of these compounds, including their competitive inhibition with ATP, underline the importance of such molecules in medicinal chemistry and pharmacology.

Properties

IUPAC Name

4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S/c1-28-18-9-10-19-20(12-18)29-22(25-19)26(14-17-4-2-3-11-24-17)21(27)16-7-5-15(13-23)6-8-16/h2-12H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORWQYQKOLEYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.